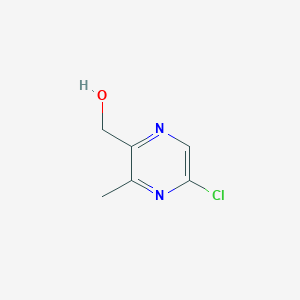
(5-Chloro-3-methylpyrazin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-3-methylpyrazin-2-yl)methanol is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-methylpyrazin-2-yl)methanol typically involves the chlorination of 3-methylpyrazine followed by the introduction of a methanol group. One common method involves the reaction of 3-methylpyrazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to produce 5-chloro-3-methylpyrazine. This intermediate is then reacted with methanol in the presence of a base like sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and methanol addition steps, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(5-Chloro-3-methylpyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: The major product is (5-Chloro-3-methylpyrazin-2-yl)formaldehyde.
Reduction: The major product is 3-methylpyrazin-2-ylmethanol.
Substitution: The major products depend on the substituent introduced, such as (5-Amino-3-methylpyrazin-2-yl)methanol or (5-Methylthio-3-methylpyrazin-2-yl)methanol.
科学研究应用
(5-Chloro-3-methylpyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (5-Chloro-3-methylpyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in microbial growth, leading to its potential use as an antimicrobial agent .
相似化合物的比较
Similar Compounds
(5-Methylpyrazin-2-yl)methanol: Similar structure but lacks the chlorine atom.
(5-Chloro-3-methylpyrazin-2-yl)amine: Similar structure but has an amine group instead of a hydroxyl group.
(5-Chloro-3-methylpyrazin-2-yl)thiol: Similar structure but has a thiol group instead of a hydroxyl group
Uniqueness
(5-Chloro-3-methylpyrazin-2-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyrazine ring
属性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC 名称 |
(5-chloro-3-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(3-10)8-2-6(7)9-4/h2,10H,3H2,1H3 |
InChI 键 |
DFSVEVIFKQTDQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CN=C1CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


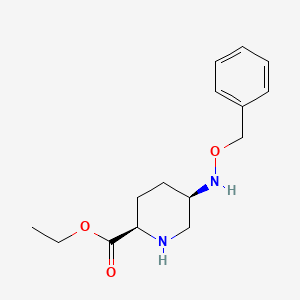
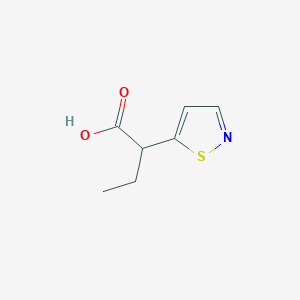
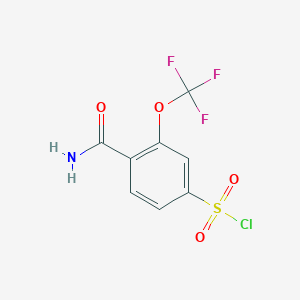
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15275544.png)
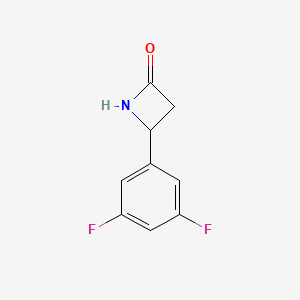
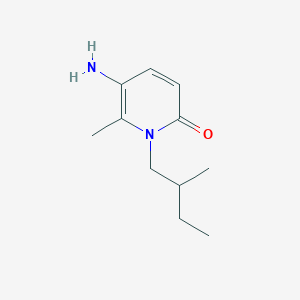
![8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine](/img/structure/B15275560.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15275564.png)
![5-(Dimethoxymethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275568.png)
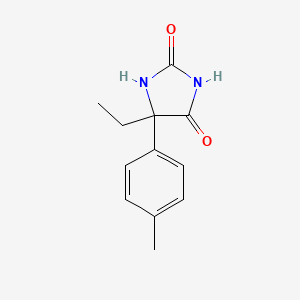
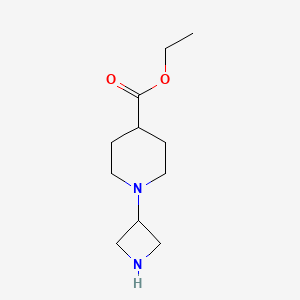
![6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B15275580.png)
![2-Tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate](/img/structure/B15275586.png)
![2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol](/img/structure/B15275597.png)
